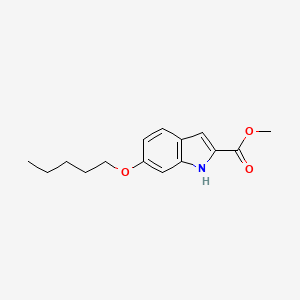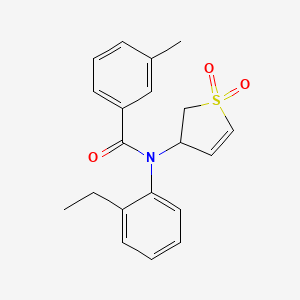
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as DTT-205 and has shown promising results in various studies.
作用机制
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and viral replication. DTT-205 has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
DTT-205 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. DTT-205 has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, DTT-205 has been found to inhibit the replication of the influenza virus, which can prevent the spread of the virus.
实验室实验的优点和局限性
One of the advantages of using DTT-205 in lab experiments is that it has shown promising results in various studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a potential therapeutic agent. However, one of the limitations of using DTT-205 in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand how DTT-205 works.
未来方向
There are several future directions for research on DTT-205. One area of research could focus on understanding the mechanism of action of DTT-205. This could involve studying the enzymes and proteins that DTT-205 inhibits and how this leads to its anti-inflammatory, anti-cancer, and anti-viral properties. Another area of research could focus on developing DTT-205 as a therapeutic agent for various diseases. This could involve conducting clinical trials to test its efficacy and safety in humans. Finally, research could focus on developing new derivatives of DTT-205 that have improved properties, such as increased potency or better bioavailability.
Conclusion
DTT-205 is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for various diseases.
合成方法
The synthesis of DTT-205 involves a multi-step process that includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is followed by the reaction of 2-ethylphenylamine with 3-methylbenzoyl chloride to form N-(2-ethylphenyl)-3-methylbenzamide. The final step involves the reaction of N-(2-ethylphenyl)-3-methylbenzamide with sulfur trioxide to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide.
科学研究应用
DTT-205 has shown potential as a therapeutic agent in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, DTT-205 was found to inhibit the growth of cancer cells and reduce inflammation. Another study found that DTT-205 was effective in inhibiting the replication of the influenza virus.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-16-8-4-5-10-19(16)21(18-11-12-25(23,24)14-18)20(22)17-9-6-7-15(2)13-17/h4-13,18H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXVHLIVZYJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

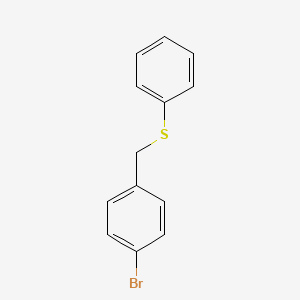


![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)
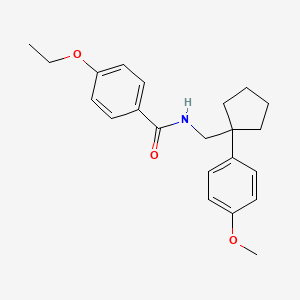

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)

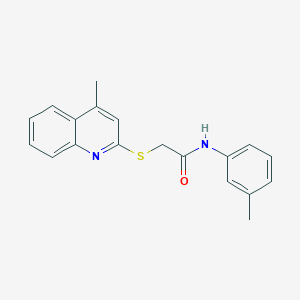
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)

